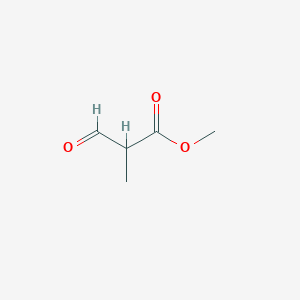
3-(3,5-Dimethylphenyl)-2-methyl-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds often involves multistep reactions, including condensation, Wittig reactions, and Diels-Alder reactions. For example, Gosselin et al. (1999) detailed a regioselective synthesis of 3,4-dimethylpenta-1,3-diene through a series of reactions, highlighting the methodologies that could be adapted for synthesizing compounds with similar backbones (Gosselin, Bourdy, Mille, & Perrotin, 1999).
Molecular Structure Analysis
Molecular structure determinations, such as those performed by Low et al. (2002), provide insights into the crystalline structure and intermolecular interactions of closely related compounds, shedding light on how substituents like dimethylphenyl groups influence molecular conformation (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies on similar compounds have shown that the presence of methyl and phenyl groups can affect electron distribution, potentially impacting reactions like Diels-Alder, sigmatropic rearrangements, and others. For instance, Zsindely and Schmid (1968) investigated sigmatropic rearrangements, providing a basis for understanding the reactivity of compounds with similar structures (Zsindely & Schmid, 1968).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are critical for practical applications. The crystal structure analysis provides insights into the solid-state conformation, which can be linked to physical properties. For instance, Tariq et al. (2010) detailed the crystal structure of a dimethylphenyl isoindole derivative, which could be analogous in understanding the crystalline behavior of "3-(3,5-Dimethylphenyl)-2-methyl-1-propene" (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's applications in synthesis and material science. The electronic structure and functional groups significantly influence these properties. Research on related compounds, such as the study by Barakat et al. (2015), can provide insights into the chemical behavior and potential reactivity patterns of "3-(3,5-Dimethylphenyl)-2-methyl-1-propene" (Barakat, Al-Najjar, Al-Majid, Soliman, Mabkhot, Ghabbour, & Fun, 2015).
Wissenschaftliche Forschungsanwendungen
Photorelease Protecting Groups
One relevant application is in the development of photoremovable protecting groups for carboxylic acids. The study on 2,5-dimethylphenacyl (DMP) esters highlights the potential of certain dimethylphenyl derivatives in organic synthesis and biochemistry. These compounds can efficiently release carboxylic acids upon irradiation, showing promise for "caged" compounds in biochemical research (Zabadal et al., 2001).
Polymer Science
Another significant area of application is in polymer science. Copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate have been synthesized and characterized, indicating the use of dimethylphenyl derivatives in creating materials with specific solubility, thermal properties, and reactivity ratios. Such studies show the versatility of these compounds in tailoring the properties of polymers for various industrial applications (Vijayanand et al., 2002).
Luminescence Sensing
Dimethylphenyl derivatives are also explored in the context of luminescence sensing. Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde derivatives. This application demonstrates the potential of dimethylphenyl compounds in developing sensitive and selective sensors for organic molecules, which could be useful in environmental monitoring and chemical analysis (Shi et al., 2015).
Catalysis
In catalysis, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including those with dimethylphenyl groups, have been identified as efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This research underscores the role of dimethylphenyl derivatives in advancing catalytic processes for high-performance polymer production (Meier et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)5-12-7-10(3)6-11(4)8-12/h6-8H,1,5H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRIMIZOWFHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641227 |
Source


|
| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2-methyl-1-propene | |
CAS RN |
119612-48-5 |
Source


|
| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

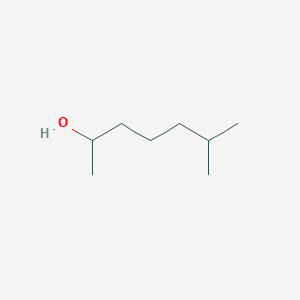
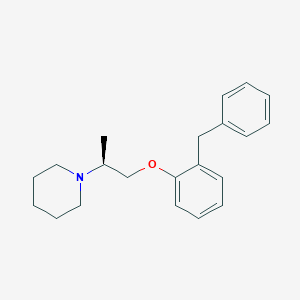
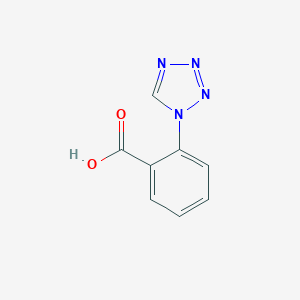

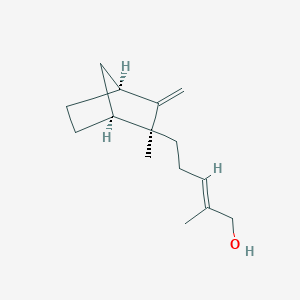
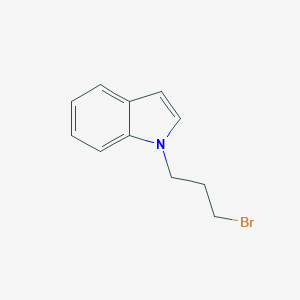
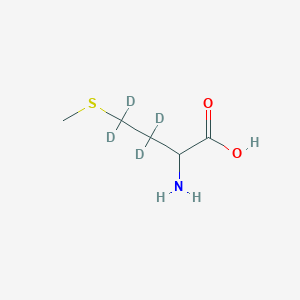
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
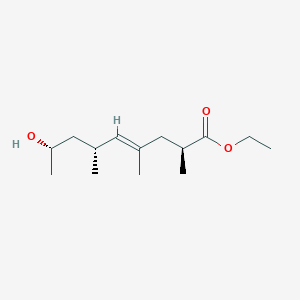
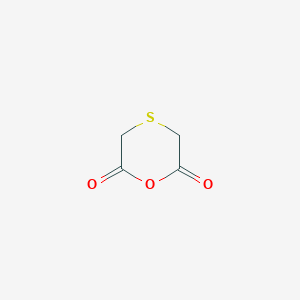
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
